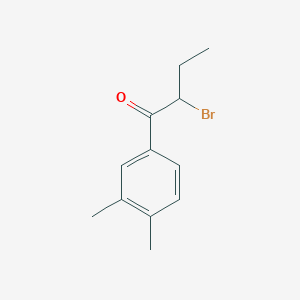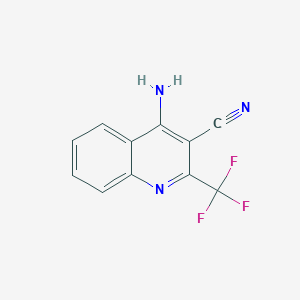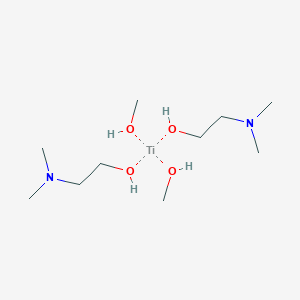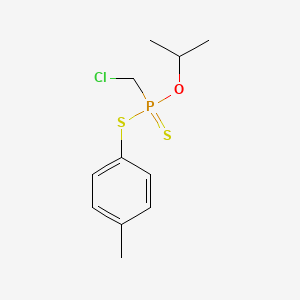
4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride is a chemical compound with the molecular formula C16H16N2•ClH and a molecular weight of 272.80 g/mol . This compound is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Vorbereitungsmethoden
The synthesis of 4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride typically involves the quaternization of pyridine with an appropriate alkylating agent. The reaction conditions can vary, but common methods include:
Conventional Method: This involves the reaction of pyridine with an alkyl halide or alkyl sulfate at elevated temperatures (around 150°C) without the use of solvents.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, often resulting in higher yields and shorter reaction times compared to conventional methods.
Ultrasound-Assisted Synthesis: Ultrasound waves are used to enhance the reaction rate and yield by promoting better mixing and energy transfer.
Industrial production methods may involve the use of environmentally friendly solvents, such as deep eutectic solvents, to replace traditional organic solvents .
Analyse Chemischer Reaktionen
4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction may produce the corresponding pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an anti-cholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic applications in neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
4-(N-Methyl-3-indolylethyl)pyridinium hydrochloride can be compared with other pyridinium salts and indole derivatives:
Pyridinium Salts: Similar compounds include N-alkylpyridinium salts, which are prepared by the reaction of pyridine with alkyl halides or sulfates. These compounds share similar chemical properties but may differ in their biological activities and applications.
Indole Derivatives: Compounds such as 4-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino derivatives have been studied for their anti-HIV activity. While they share the indole moiety, their specific activities and applications can vary significantly.
The uniqueness of this compound lies in its combination of the indole and pyridinium structures, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
7770-47-0 |
|---|---|
Molekularformel |
C16H17ClN2 |
Molekulargewicht |
272.77 g/mol |
IUPAC-Name |
1-methyl-3-(2-pyridin-1-ium-4-ylethyl)indole;chloride |
InChI |
InChI=1S/C16H16N2.ClH/c1-18-12-14(15-4-2-3-5-16(15)18)7-6-13-8-10-17-11-9-13;/h2-5,8-12H,6-7H2,1H3;1H |
InChI-Schlüssel |
CWOQYYCUEXUCCM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)CCC3=CC=[NH+]C=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)





![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)




![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)


